molecular formula C23H19N3OS B12733372 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one CAS No. 125791-41-5

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one

Cat. No.: B12733372
CAS No.: 125791-41-5
M. Wt: 385.5 g/mol
InChI Key: GEHMDTFXHNHHHQ-WUKNDPDISA-N
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Description

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiadiazole ring fused with a propenone moiety and multiple phenyl groups.

Preparation Methods

The synthesis of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The synthesized thiadiazole is then coupled with a chalcone derivative through a condensation reaction, often using a base such as sodium hydroxide or potassium hydroxide.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring, introducing different functional groups and modifying the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research investigates its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-3-(2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl)-2-propen-1-one include other thiadiazole derivatives and chalcone analogs These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

125791-41-5

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-1-phenyl-3-(2-phenyl-5-phenylimino-1,3,4-thiadiazolidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C23H19N3OS/c27-21(18-10-4-1-5-11-18)16-17-26-22(19-12-6-2-7-13-19)28-23(25-26)24-20-14-8-3-9-15-20/h1-17,22H,(H,24,25)/b17-16+

InChI Key

GEHMDTFXHNHHHQ-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)/C=C/C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2N(NC(=NC3=CC=CC=C3)S2)C=CC(=O)C4=CC=CC=C4

Origin of Product

United States

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